molecular formula C26H30N6O4 B2940872 N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1242972-25-3

N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Numéro de catalogue: B2940872
Numéro CAS: 1242972-25-3
Poids moléculaire: 490.564
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a triazoloquinazoline derivative characterized by a complex heterocyclic framework. Its structure comprises:

  • A 1,2,4-triazolo[4,3-a]quinazoline core with dual ketone groups at positions 1 and 3.
  • A carbamoylmethyl substituent at position 2 of the triazole ring, linked to a 2,3-dimethylphenyl group.
  • A propanamide side chain at position 4 of the quinazoline, terminating in a butan-2-yl group.

Propriétés

IUPAC Name

N-butan-2-yl-3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-5-17(3)27-22(33)13-14-30-24(35)19-10-6-7-12-21(19)32-25(30)29-31(26(32)36)15-23(34)28-20-11-8-9-16(2)18(20)4/h6-12,17H,5,13-15H2,1-4H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKLUAACMFDTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazoloquinazoline derivatives and has a complex structure that suggests diverse pharmacological properties.

  • Molecular Formula: C26H30N6O4
  • Molecular Weight: 490.564 g/mol
  • CAS Number: 1242972-25-3
  • Purity: Typically ≥95%

Biological Activity

The biological activity of N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is multifaceted and includes antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds related to triazoloquinazolines exhibit significant antimicrobial effects. For instance:

  • In Vitro Studies: Compounds structurally similar to N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl) have demonstrated activity against various Gram-positive and Gram-negative bacteria. Specific studies have shown effectiveness against methicillin-resistant strains of Staphylococcus aureus and other resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Viability Assays: In studies involving human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), the compound exhibited a dose-dependent decrease in cell viability. Notably, certain derivatives showed significantly higher efficacy against Caco-2 cells compared to A549 cells .

Case Studies

Case Study 1: Anticancer Efficacy

A study assessed the effects of various triazoloquinazoline derivatives on Caco-2 cells. The results indicated that compounds with specific substituents significantly reduced cell viability by up to 54.9% compared to untreated controls (p < 0.001). The incorporation of particular functional groups was found to enhance anticancer activity .

Case Study 2: Antimicrobial Spectrum

Another investigation focused on the antimicrobial spectrum of similar compounds. Results highlighted broad-spectrum activity against drug-resistant Candida strains and various bacterial species. The findings suggest that modifications in the chemical structure can lead to improved antimicrobial properties .

Summary of Research Findings

Activity TypeTarget Organisms / Cell LinesObserved EffectsReferences
AntimicrobialStaphylococcus aureus, E. faeciumSignificant reduction in viability
AnticancerA549 (lung), Caco-2 (colorectal)Dose-dependent decrease in cell viability

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related triazoloquinazoline derivatives:

Compound Core Structure Key Substituents Synthesis Method Physical Properties Spectral Characterization Reported Bioactivity
Target Compound 1,2,4-Triazolo[4,3-a]quinazoline - 2-(Carbamoylmethyl)-2,3-dimethylphenyl
- 4-Propanamide-butyl
Not explicitly described; likely involves carbamoylation and amidation steps Not reported Not provided Not reported
2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one Quinazolinone-triazole hybrid - 1-Phenyl-1,2,3-triazole
- 4-Methoxybenzyl
Condensation of 4-hydroxybenzaldehyde, propargyl bromide, and anthranilamide Good to excellent yields (70–85%) ¹H NMR, IR, ESI-MS Anticancer (referenced indirectly)
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one 1,2,4-Triazolo[4,3-c]quinazoline - Cinnamoyl at position 6
- Methyl at position 3
Reaction of cinnamoyl chloride with triazoloquinazoline precursor in DMF/KI Not reported ¹H NMR, IR Anticonvulsant (implied via structural class)
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate 1,2,4-Triazolo[4,3-a]quinazoline - Thioacetamido-methylbutanoate
- Methyl at position 4
Reaction of ValOCH3·HCl with thiol-containing intermediates M.P. 94–95°C
Yield: 74% (analogous)
¹H NMR, IR Not explicitly reported
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)propanamide Thiazolo-triazole-propanamide hybrid - Benzothiazole
- Thiazolo-triazole sulfanyl
Multi-step amidation and sulfuration Not reported Not provided Likely C–H bond functionalization catalyst

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s 1,2,4-triazolo[4,3-a]quinazoline core is shared with compounds in , but differs from the 1,2,4-triazolo[4,3-c]quinazoline in and the quinazolinone-triazole hybrid in . These positional isomers influence electronic properties and binding interactions.

Substituent Effects :

  • The 2,3-dimethylphenyl-carbamoylmethyl group in the target compound may enhance lipophilicity compared to the cinnamoyl group in or the thioacetamido moieties in .
  • The butan-2-yl terminal group contrasts with the methyl esters in , impacting solubility and bioavailability.

Compound emphasizes "click chemistry" for triazole formation, whereas uses thiol-alkylation, reflecting divergent strategies for side-chain incorporation.

Biological Relevance: While the target compound’s bioactivity remains uncharacterized, structurally related triazoloquinazolines exhibit anticonvulsant and anticancer properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.